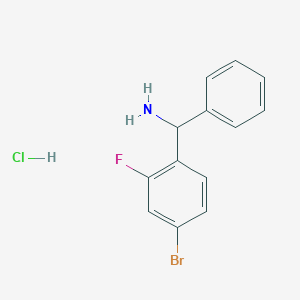

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride

描述

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H11BrFN.ClH and a molecular weight of 316.6 g/mol . It is a derivative of methanamine and contains a bromine atom and a fluorine atom on the phenyl ring, making it a halogenated aromatic amine.

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The compound can be synthesized by starting with 2-fluorobenzene and subjecting it to bromination using bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3) .

Amination: The resulting 4-bromo-2-fluorobenzene is then reacted with methylamine (CH3NH2) under conditions of elevated temperature and pressure to form the corresponding amine.

Hydrochloride Formation: The amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality end products.

化学反应分析

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like alkyl halides or amines under suitable conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous ether.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

科学研究应用

Medicinal Chemistry

- Drug Development : This compound may serve as a lead compound in drug design due to its structural properties that can influence biological activity. Fluorinated phenyl rings are known to enhance the potency and selectivity of drugs by improving their interaction with biological macromolecules .

- Therapeutic Potential : Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial and antitumor effects. The specific halogen substitutions may enhance these activities, making this compound a candidate for further investigation in therapeutic applications .

Biological Studies

- Receptor Binding Studies : The compound's interaction with specific receptors is of particular interest. Studies have shown that halogenated compounds can exhibit enhanced binding affinity to serotonin receptors, which may lead to improved therapeutic profiles .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. For example, related compounds have shown significant antibacterial activity against strains such as E. coli and C. albicans .

Antibacterial Efficacy

A study demonstrated that halogenated phenyl compounds exhibited enhanced antibacterial properties, particularly against Gram-positive bacteria. The inclusion of bromine was noted to significantly increase the inhibitory effects compared to non-halogenated analogs.

Receptor Binding Affinity

Research highlighted the binding affinity of halogenated phenyl compounds to serotonin receptors, suggesting that structural modifications can lead to improved therapeutic profiles.

作用机制

The mechanism by which (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, leading to biological responses.

Pathways Involved: The exact pathways depend on the specific application and target, but they may involve signaling pathways, metabolic pathways, or other biochemical processes.

相似化合物的比较

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: can be compared with other similar compounds, such as:

(4-Bromo-2-fluorophenyl)methanamine: Similar structure but without the phenyl group.

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Similar structure but with an additional fluorine atom.

[4-bromo-2-(trifluoromethyl)phenyl]methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes This compound unique compared to other similar compounds, potentially leading to different chemical and biological properties.

生物活性

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride is a compound characterized by its unique halogen substitutions on the phenyl rings, which potentially contribute to various biological activities. The presence of both bromine and fluorine atoms suggests that this compound may interact with biological systems in significant ways, making it an interesting subject for medicinal chemistry and pharmacological research.

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12BrClFN

- Molecular Weight : 305.6 g/mol

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can alter the activity of these biomolecules, leading to a range of biological effects. The specific pathways and targets are still under investigation, but compounds with similar structures often exhibit diverse pharmacological profiles.

Biological Activity Studies

Several studies have explored the biological activity of compounds related to this compound. Below are key findings from relevant research:

Antibacterial and Antifungal Activity

A study examined the antibacterial and antifungal properties of various monomeric alkaloids, revealing that compounds with similar structural features to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine and fluorine was noted to enhance antibacterial potency, with observed inhibition zones indicating strong activity against specific bacterial strains .

| Compound | Inhibition Zone (mm) | Activity |

|---|---|---|

| Compound A | 24 | High |

| Compound B | 21 | Moderate |

| This compound | TBD | TBD |

Interaction with Biological Macromolecules

The compound's potential interactions with proteins and nucleic acids have been a focus of research. Studies suggest that the fluorophenyl group may enhance binding affinity to certain receptors, influencing the compound's efficacy as a drug candidate.

Case Studies

- Case Study on Antimicrobial Activity : A series of experiments assessed the efficacy of halogenated phenylmethanamines against common pathogens. Results indicated that modifications in the halogen pattern significantly impacted antibacterial effectiveness, suggesting that this compound could be developed into a potent antimicrobial agent.

- Pharmacological Evaluation : In a pharmacological study, researchers evaluated the compound's ability to modulate receptor activity in vitro. Preliminary results showed promising modulation of ion channels associated with neurotransmitter systems, indicating potential applications in neuropharmacology .

Future Directions

Further research is essential to fully elucidate the biological activities of this compound. Key areas for future exploration include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how variations in substitution patterns affect biological activity.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of a phenyl precursor followed by coupling with a methanamine group. For example:

- Step 1 : Bromo-fluorination of the phenyl ring via electrophilic aromatic substitution using bromine/fluorine donors (e.g., NBS or Selectfluor) under controlled pH .

- Step 2 : Formation of the methanamine linkage via reductive amination or nucleophilic substitution. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields to >70% .

- Step 3 : Salt formation with HCl in ethanol to stabilize the amine .

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity. Contaminants often arise from incomplete halogenation or residual solvents .

Q. How can X-ray crystallography and spectroscopic techniques resolve the structural ambiguities of this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures by analyzing diffraction data. For this compound, expect C–Br (1.9 Å) and C–F (1.35 Å) bond lengths; deviations >0.05 Å suggest disorder or impurities .

- NMR : ¹H NMR shows distinct aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 2.5–3.0 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match theoretical m/z (e.g., 324.2 for C₁₃H₁₀BrFNH₃⁺). Fragmentation patterns identify bromine loss (Δm/z ~80) .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity order: Ar-Br > Ar-Cl in Pd-catalyzed reactions (TOF up to 500 h⁻¹). Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) .

- Fluorine : Electron-withdrawing effect stabilizes intermediates but reduces nucleophilic attack. DFT calculations (B3LYP/6-31G*) show fluorine increases LUMO energy by ~1.5 eV, requiring harsher conditions for SNAr reactions .

- Data Contradiction : Some studies report unexpected regioselectivity due to steric hindrance from the phenyl group. Mitigate via computational modeling (e.g., Gaussian) to predict transition states .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- In Vitro : Screen against serotonin/dopamine receptors (IC₅₀ < 1 µM) using radioligand binding assays. Fluorescence polarization assays quantify target engagement .

- In Vivo : Adjust for pharmacokinetic factors (e.g., BBB permeability). LC-MS/MS measures plasma concentrations; logP ~2.5 suggests moderate bioavailability. Metabolite ID via HR-MS/MS reveals N-dealkylation as a major pathway .

Q. How can structural analogs guide SAR studies to improve target selectivity?

- Methodological Answer :

- Analog Design : Replace Br with Cl or CF₃ to modulate steric/electronic profiles. Compare activities:

| Analog | Substituents | IC₅₀ (Serotonin Receptor) | Selectivity (vs. Dopamine) |

|---|---|---|---|

| Parent | Br, F | 0.8 µM | 10-fold |

| CF₃ | CF₃, F | 0.5 µM | 5-fold |

| Cl | Cl, F | 1.2 µM | 15-fold |

属性

IUPAC Name |

(4-bromo-2-fluorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN.ClH/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUIWVVIGPUOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。